

A Comparative Spectroscopic Analysis of 1,4-Diiodotetrafluorobenzene and Its Isomers

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Compound of Interest

Compound Name: 1,4-Diiodotetrafluorobenzene

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A crucial guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of diiodotetrafluorobenzene isomers.

This guide provides a detailed comparative analysis of the spectroscopic properties of **1,4-diiodotetrafluorobenzene** and its ortho (1,2-) and meta (1,3-) isomers. Understanding the distinct spectral fingerprints of these isomers is paramount for their unambiguous identification and for advancing their application in fields such as crystal engineering, materials science, and pharmaceutical development. This document summarizes key quantitative spectroscopic data, outlines detailed experimental protocols, and presents a logical workflow for isomer differentiation.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for the 1,2-, 1,3-, and **1,4-diiodotetrafluorobenzene** isomers. These values are compiled from various sources and provide a basis for distinguishing between the isomers using standard analytical techniques.

Spectroscopic Technique	1,2-Diiodotetrafluorobenzene	1,3-Diiodotetrafluorobenzene	1,4-Diiodotetrafluorobenzene
^{13}C NMR (ppm)	~119.4, ~120.8[1]	Data not readily available	~77 (C-I)
^{19}F NMR (ppm)	~ -118.56 (s)[1]	Data not readily available	~ -118.56
Infrared (IR) (cm^{-1})	Aromatic C-C: 1600-1500, C-F: 1300-1200, C-I: 800-700[1]	Data not readily available	Aromatic C-H stretch, C-F stretch, C-I stretch
Mass Spectrometry (MS)	Molecular Ion (m/z): 401.87	GC-MS data available[2]	Molecular Ion (m/z): 401.87
UV-Vis Spectroscopy	Data not readily available	Data not readily available	Data not readily available

Note: The lack of readily available, comprehensive spectroscopic data for the 1,3-isomer highlights a gap in the current scientific literature.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the analysis of diiodotetrafluorobenzene isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H , ^{13}C , and ^{19}F NMR spectra are critical for elucidating the molecular structure of the isomers.

- Sample Preparation:** Dissolve approximately 10-20 mg of the solid diiodotetrafluorobenzene isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , Acetone- d_6) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is recommended.

- ^{13}C NMR Acquisition:
 - Observe Frequency: ~100 MHz (for a 400 MHz ^1H instrument).
 - Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used.
 - Relaxation Delay (d1): 2-5 seconds.
 - Number of Scans: Due to the low natural abundance of ^{13}C , a sufficient number of scans (e.g., 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio.
- ^{19}F NMR Acquisition:
 - Observe Frequency: ~376 MHz (for a 400 MHz ^1H instrument).
 - Pulse Program: A standard single-pulse experiment is typically sufficient.
 - Relaxation Delay (d1): 1-2 seconds.
 - Number of Scans: 16-64 scans are usually adequate due to the high sensitivity of the ^{19}F nucleus.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups and fingerprint the molecule.

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
- Instrumentation: An FTIR spectrometer.
- Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder and acquire the sample spectrum.
- The typical spectral range is 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers.

- **Sample Introduction:** For pure solid samples, direct insertion probe (DIP) can be used. For analysis of mixtures, Gas Chromatography-Mass Spectrometry (GC-MS) is preferred.
- **Ionization Method:** Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and a molecular ion peak.
- **Mass Analyzer:** A quadrupole or time-of-flight (TOF) analyzer can be used.
- **Data Acquisition:** Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

UV-Vis Spectroscopy

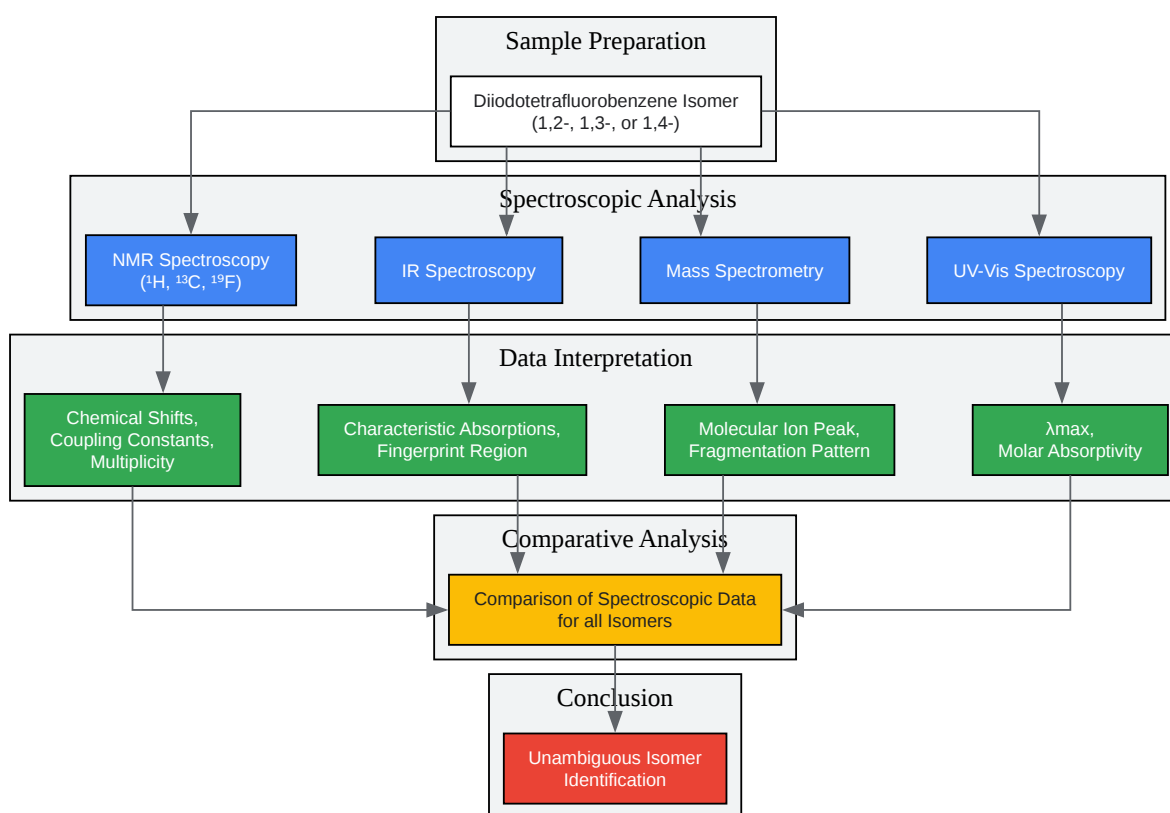
Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about the electronic transitions within the molecule, which are influenced by the substitution pattern.

- **Sample Preparation:** Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., hexane, ethanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer.
- **Data Acquisition:**
 - Record a baseline spectrum using a cuvette containing the pure solvent.

- Fill a quartz cuvette with the sample solution and record the absorption spectrum over a range of approximately 200-400 nm.

Comparative Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic comparison and identification of the diiodotetrafluorobenzene isomers.



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Caption: Workflow for Spectroscopic Isomer Comparison.

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References

- 1. 1,3-Diiodotetrafluorobenzene | 67815-57-0 [chemicalbook.com]
- 2. 1,3-Diiodotetrafluorobenzene | C6F4I2 | CID 12543813 - PubChem [pubchem.ncbi.nlm.nih.gov]
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